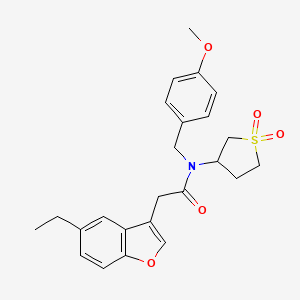

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H27NO5S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H27NO5S/c1-3-17-6-9-23-22(12-17)19(15-30-23)13-24(26)25(20-10-11-31(27,28)16-20)14-18-4-7-21(29-2)8-5-18/h4-9,12,15,20H,3,10-11,13-14,16H2,1-2H3 |

InChI Key |

ZQSISQKELILCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article explores its synthesis, biological characterization, and potential therapeutic applications based on recent research findings.

Synthesis and Chemical Structure

The compound is synthesized through a series of chemical reactions that involve the formation of the tetrahydrothiophene ring and subsequent modifications to introduce the benzofuran and methoxybenzyl groups. The molecular structure can be represented as follows:

This structure incorporates multiple functional groups that contribute to its biological activity.

1. GIRK Channel Activation

Recent studies have identified this compound as a potent activator of GIRK channels. In vitro assays demonstrated that it exhibits nanomolar potency, significantly surpassing traditional urea-based compounds in metabolic stability . The activation of GIRK channels is critical in various physiological processes, including cardiac rhythm regulation and neurotransmitter release.

2. Anticancer Properties

The compound's anticancer activity was evaluated using human lung adenocarcinoma (A549) models. The results indicated that it reduced cell viability in a concentration-dependent manner. Notably, the compound demonstrated lower cytotoxicity towards non-cancerous cells (HSAEC-1 KT), suggesting a selective action against cancer cells .

| Compound | A549 Cell Viability (%) | HSAEC-1 KT Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| Compound | 64 | 78 |

3. Apoptosis Induction

Further investigations revealed that the compound induces apoptosis in cancer cells. The Annexin V-FITC assay showed increased activity of caspases 3 and 7 after treatment, indicating the activation of apoptotic pathways .

| Time (h) | Caspase Activity Increase (%) |

|---|---|

| 4 | 26 |

| 12 | 27 |

| 48 | 231 |

Case Studies

Several case studies have been documented regarding the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells : A study involving A549 cells treated with varying concentrations of the compound showed significant reductions in cell viability compared to controls, reinforcing its potential as an anticancer agent.

- Cardiac Function Studies : In models assessing cardiac function, the activation of GIRK channels by this compound led to improved outcomes in arrhythmia models, suggesting therapeutic potential for cardiac conditions.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide serves as a versatile reagent. Its unique structure allows it to act as a building block for synthesizing more complex molecules. Researchers have utilized this compound to explore various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield sulfoxides or sulfones.

- Reduction : Reduction reactions can produce thiols or sulfides.

- Substitution : Substitution reactions introduce different functional groups into the molecule.

Biology

The biological activity of this compound is under investigation for its potential therapeutic effects. Preliminary studies suggest that it may possess:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.

- Anticancer Activity : Research is ongoing to determine its efficacy in targeting cancer cells, particularly in resistant cases.

A study highlighted the discovery of similar compounds that act as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which may relate to the biological mechanisms of this compound .

Medicine

In medicinal chemistry, this compound is being explored for potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug candidate for treating various diseases. The mechanisms of action involve modulation of enzyme activity and receptor interactions.

Case Studies and Research Findings

Recent research has demonstrated the compound's potential in specific applications:

- Antimicrobial Efficacy : A study reported that derivatives of dioxidotetrahydrothiophen compounds exhibited significant antibacterial activity against multi-drug resistant strains .

- Cancer Treatment Potential : Another investigation focused on structurally similar compounds that showed promise in inhibiting cancer cell proliferation, suggesting that this compound may also contribute to this field .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted acetamide derivatives like this compound, and how is reaction progress monitored?

- Methodological Answer : The synthesis typically involves coupling reactions between halogenated intermediates (e.g., chloroacetylated derivatives) and amine-containing moieties under inert conditions. For example, potassium carbonate in DMF is used as a base to facilitate nucleophilic substitution, with reaction completion monitored via TLC . Purification involves precipitation by water addition, followed by recrystallization. Characterization relies on spectroscopic techniques (NMR, IR) and elemental analysis, with data often tabulated for reproducibility (e.g., melting points, yields, spectral peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : Confirm regiochemistry of substituents (e.g., methoxybenzyl groups via aromatic proton splitting patterns) and assess acetamide backbone integrity .

- HPLC/MS : Quantify purity and detect byproducts; reverse-phase columns with UV detection at 254 nm are standard .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities; parameters like bond angles and torsion values validate the 3D structure .

Q. What initial pharmacological screening models are used to evaluate bioactivity, and how are toxicity thresholds determined?

- Methodological Answer : In vivo models like Wistar rats or zebrafish embryos assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver enzymes ALT/AST). Dose-ranging studies (10–500 mg/kg) identify no-observed-adverse-effect levels (NOAEL). In vitro assays (e.g., CYP450 inhibition) screen for metabolic interference .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (P102, P210) .

- Ventilation : Use fume hoods to avoid inhalation (P201, P202).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like N-alkylation byproducts?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine groups.

- Temperature Control : Lower temperatures (0–5°C) reduce competing reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Q. How do structural modifications (e.g., substituents on the benzofuran ring) influence target binding affinity and selectivity?

- Methodological Answer :

- Molecular Docking : Compare binding poses of derivatives with target proteins (e.g., kinases) using software like AutoDock.

- SAR Studies : Replace the 5-ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors).

- Batch Analysis : Compare compound purity via HPLC; impurities ≥5% may skew results .

- Meta-Analysis : Adjust for variables like cell line viability or serum concentration in assays .

Q. What advanced techniques resolve crystallographic or stereochemical uncertainties in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine absolute configuration and hydrogen-bonding networks. Refinement parameters (R factor <0.05) ensure accuracy .

- Dynamic NMR : Study conformational exchange in solution (e.g., restricted rotation of acetamide groups) .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I oxidation sites (e.g., benzofuran ring).

- Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.